5-[4-(Propan-2-yl)phenyl]piperazin-2-one
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Overview
Description
5-[4-(Propan-2-yl)phenyl]piperazin-2-one is a chemical compound with the molecular formula C13H18N2O. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Propan-2-yl)phenyl]piperazin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(Propan-2-yl)phenylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Propan-2-yl)phenyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[4-(Propan-2-yl)phenyl]piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[4-(Propan-2-yl)phenyl]piperazin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-Benzylpiperazin-1-yl derivatives: Known for their antimicrobial and antifungal activities.
Uniqueness
5-[4-(Propan-2-yl)phenyl]piperazin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its isopropyl group and piperazine ring contribute to its unique properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)piperazin-2-one |
InChI |
InChI=1S/C13H18N2O/c1-9(2)10-3-5-11(6-4-10)12-7-15-13(16)8-14-12/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
JFNQEUVFMZWMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNC(=O)CN2 |
Origin of Product |
United States |
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